
Cell line specific responses to ENMD-2076
Tartrate treatment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1671335 Get Quote

Technical Support Center: ENMD-2076 Tartrate
Welcome to the technical support center for ENMD-2076 Tartrate. This resource is designed to

assist researchers, scientists, and drug development professionals in effectively utilizing

ENMD-2076 in their experiments. Here you will find troubleshooting guides, frequently asked

questions (FAQs), detailed experimental protocols, and key data on cell line specific responses

to this multi-kinase inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is ENMD-2076 Tartrate and what is its primary mechanism of action?

ENMD-2076 is an orally active, small molecule kinase inhibitor with a dual mechanism of action

encompassing both antiangiogenic and antiproliferative effects.[1][2] It selectively targets

Aurora A kinase, a key regulator of mitosis, and also inhibits several receptor tyrosine kinases

involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs),

Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor α

(PDGFRα).[2][3][4] Its inhibition of these pathways leads to cell cycle arrest at the G2/M phase,

induction of apoptosis, and suppression of tumor angiogenesis.[4][5]

Q2: In which cancer types has ENMD-2076 shown preclinical or clinical activity?

ENMD-2076 has demonstrated preclinical activity in a wide range of human solid tumor and

hematopoietic cancer cell lines, including those derived from breast, colon, melanoma,
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leukemia, and multiple myeloma.[1][5] Clinical trials have evaluated its efficacy in patients with

platinum-resistant ovarian cancer, triple-negative breast cancer (TNBC), ovarian clear cell

carcinoma, and fibrolamellar carcinoma.[1][6][7][8][9]

Q3: What are the known biomarkers for sensitivity or resistance to ENMD-2076?

In preclinical models of p53-mutated triple-negative breast cancer (TNBC), sensitivity to ENMD-

2076 is associated with the induction of apoptosis and increased expression of p53 and p73.[3]

[10] Conversely, both intrinsic and acquired resistance in these models have been linked to a

senescent phenotype, characterized by the loss of p73 expression and an increase in

senescence-associated markers like p16.[3][11] In leukemia cell lines, resistance has been

observed to be independent of mutations in Aurora A and may involve alterations in the

PI3K/Akt signaling pathway.[12] Additionally, loss of ARID1A expression has been correlated

with better progression-free survival in patients with ovarian clear cell carcinoma treated with

ENMD-2076.[6]

Q4: What are the typical IC50 values observed for ENMD-2076 in different cancer cell lines?

ENMD-2076 inhibits the growth of a broad range of cancer cell lines with IC50 values typically

in the nanomolar to low micromolar range. For many human solid tumor and hematopoietic

cancer cell lines, IC50 values range from 0.025 to 0.7 μmol/L.[1][5] Specific IC50 values for

certain kinases include 14 nM for Aurora A and 1.86 nM for Flt3.[4][5]
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Issue Possible Cause Recommended Action

High IC50 value or lack of

response in a typically

sensitive cell line.

1. Cell line integrity: The cell

line may have acquired

resistance over multiple

passages or could be

misidentified. 2. Compound

degradation: The ENMD-2076

Tartrate may have degraded

due to improper storage. 3.

Assay conditions: The

experimental conditions (e.g.,

cell seeding density, incubation

time) may not be optimal.

1. Authentication: Perform cell

line authentication (e.g., STR

profiling). Use low-passage

number cells for experiments.

[2] 2. Storage: Ensure the

compound is stored as

recommended by the

manufacturer. Prepare fresh

stock solutions for each

experiment. 3. Optimization:

Titrate cell seeding density and

exposure time. Refer to the

provided experimental

protocols for recommended

starting points.

Unexpected cellular phenotype

(e.g., senescence instead of

apoptosis).

1. Cell line specific context:

The genetic background of the

cell line (e.g., p53 mutation

status) can influence the

cellular response to ENMD-

2076.[3][10] 2. Drug

concentration: The

concentration of ENMD-2076

used may favor a senescent

phenotype over an apoptotic

one.

1. Characterization: Analyze

the expression of key proteins

involved in apoptosis and

senescence (e.g., cleaved

caspase-3, p16, p53, p73) to

confirm the phenotype. 2.

Dose-response: Perform a

dose-response experiment to

determine if higher

concentrations induce

apoptosis.

Inconsistent results between

experiments.

1. Reagent variability:

Inconsistent quality of reagents

(e.g., serum, media). 2.

Technical variability: Minor

variations in experimental

procedures.

1. Quality Control: Use a single

lot of reagents for a set of

related experiments. 2.

Standardization: Adhere strictly

to the established

experimental protocols.

Maintain detailed records of all

experimental parameters.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://aacrjournals.org/mct/article/10/1/126/90941/ENMD-2076-Is-an-Orally-Active-Kinase-Inhibitor
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2017.00094/full
https://pubmed.ncbi.nlm.nih.gov/28555173/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Table 1: Inhibitory Activity of ENMD-2076 Against Various Kinases

Kinase Target IC50 (nM)

Aurora A 14[4][5]

Flt3 1.86[4][5]

KDR/VEGFR2 58.2[4]

Flt4/VEGFR3 15.9[4]

FGFR1 92.7[4]

FGFR2 70.8[4]

Src 56.4[4]

PDGFRα 56.4[4]

Aurora B 350[2][4]

Table 2: Antiproliferative Activity of ENMD-2076 in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)

Wide range of human solid

tumor and hematopoietic

cancer cell lines

Various 0.025 - 0.7[1][5]

Multiple myeloma cell lines

(IM9, ARH-77, U266, RPMI

8226, MM.1S, MM.1R, NCI-

H929)

Multiple Myeloma 2.99 - 7.06[5]

Human leukemia cell lines Leukemia 0.025 - 0.53[4]

HT-29 Colorectal Cancer Nanomolar range[13]

HUVEC (Human Umbilical

Vein Endothelial Cells)
Endothelial 0.15[4]
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Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from methods used to assess the antiproliferative effect of ENMD-

2076.[2]

Cell Plating: Seed 500 cells per well in a 96-well plate and allow them to adhere overnight.[2]

Compound Treatment: Treat the cells with a range of ENMD-2076 concentrations (e.g., 9

doses spanning 0.3 nM to 125 µM) for 96 hours.[2] Include a vehicle control (e.g., DMSO).

Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA)

for 1 hour at 4°C.

Washing: Wash the plates five times with tap water and allow them to air dry completely.

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30

minutes at room temperature.

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

Allow the plates to air dry.

Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control

and determine the IC50 value.

Apoptosis Analysis (Cleaved Caspase-3
Immunostaining)
This protocol is based on methods to detect apoptosis in tumor tissue.[3]

Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.

Cut 5 µm sections and mount on slides.
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Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through

a graded series of ethanol to water.

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH

6.0).

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-

specific binding with a suitable blocking serum.

Primary Antibody Incubation: Incubate the slides with a primary antibody against cleaved

caspase-3 overnight at 4°C.

Secondary Antibody Incubation: Wash the slides and incubate with a biotinylated secondary

antibody.

Signal Detection: Use a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable

chromogen (e.g., DAB) to visualize the signal.

Counterstaining: Counterstain the slides with hematoxylin.

Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol to

xylene and mount with a coverslip.

Microscopy: Analyze the slides under a microscope to assess the percentage of apoptotic

cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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